molecular formula C13H13NO3 B11876212 2,7-Dimethoxy-1-naphthamide

2,7-Dimethoxy-1-naphthamide

Cat. No.: B11876212
M. Wt: 231.25 g/mol
InChI Key: OQTMTFUQHZYTPV-UHFFFAOYSA-N
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Description

2,7-Dimethoxy-1-naphthamide is an organic compound belonging to the naphthamide family. It is characterized by the presence of two methoxy groups at the 2 and 7 positions on the naphthalene ring and an amide group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethoxy-1-naphthamide typically involves the reaction of 2,7-dimethoxy-1-naphthoic acid with ammonia or an amine under appropriate conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to convert the carboxylic acid to an acid chloride, which then reacts with ammonia to form the amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethoxy-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,7-Dimethoxy-1-naphthamide exerts its effects involves its interaction with specific molecular targets. For instance, its inhibitory activity against monoamine oxidase is attributed to its ability to bind to the enzyme’s active site, preventing the breakdown of neurotransmitters. Molecular docking studies have provided insights into these interactions, highlighting the compound’s potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethoxy-1-naphthoic acid
  • 2,7-Dimethoxy-1-naphthylamine
  • 1,8-Naphthalimide derivatives

Uniqueness

Compared to other naphthamide derivatives, 2,7-Dimethoxy-1-naphthamide stands out due to its dual methoxy substitution, which imparts unique photophysical properties and enhances its stability. This makes it particularly valuable in applications requiring stable fluorescent probes or enzyme inhibitors .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2,7-dimethoxynaphthalene-1-carboxamide

InChI

InChI=1S/C13H13NO3/c1-16-9-5-3-8-4-6-11(17-2)12(13(14)15)10(8)7-9/h3-7H,1-2H3,(H2,14,15)

InChI Key

OQTMTFUQHZYTPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2C(=O)N)OC

Origin of Product

United States

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